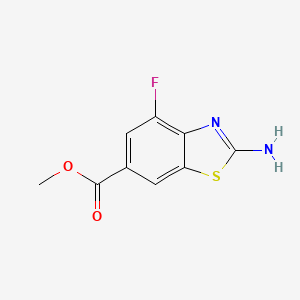

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

CAS No.: 924287-64-9

Cat. No.: VC3303715

Molecular Formula: C9H7FN2O2S

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924287-64-9 |

|---|---|

| Molecular Formula | C9H7FN2O2S |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate |

| Standard InChI | InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | UNJLICBWHHMOFV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F |

| Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F |

Introduction

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by its unique structural features, which include a benzothiazole ring system with an amino group at the 2-position, a fluorine atom at the 4-position, and a methyl ester group at the 6-position. The molecular formula of this compound is C9H8FN3O2S, and its CAS number is 924287-64-9 .

Synthesis Methods

Several synthesis methods have been developed for this compound, focusing on efficiency and yield optimization. These methods typically involve nucleophilic substitution reactions and other organic transformations to introduce the necessary functional groups.

Biological and Therapeutic Applications

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate exhibits potential therapeutic applications due to its interaction with biological targets. Studies have shown that compounds within the benzothiazole family can interact with enzymes and proteins involved in metabolic pathways, potentially inhibiting their function or altering their activity.

Comparison with Related Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 2-Amino-benzothiazole | Core benzothiazole structure | Antimicrobial activity |

| Benzothiazole-2-thiol | Contains thiol group | Enhanced reactivity in nucleophilic substitutions |

| 6-Fluoro-benzothiazole | Fluorine substitution | Increased lipophilicity and potential bioactivity |

| Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate | Specific fluorine and ester functionalities | Potential therapeutic applications |

This comparison highlights the unique characteristics of methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate, which may enhance its application in various fields compared to other benzothiazole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume